molecular formula C19H18N2O3 B2974588 3-(4-Phenylbutanamido)benzofuran-2-carboxamide CAS No. 898355-01-6

3-(4-Phenylbutanamido)benzofuran-2-carboxamide

Cat. No. B2974588
CAS RN: 898355-01-6
M. Wt: 322.364
InChI Key: GOTFVPYAXXDSIS-UHFFFAOYSA-N
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Description

“3-(4-Phenylbutanamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C19H18N2O3. It is a derivative of benzofuran, a heterocyclic compound found naturally in plants and also obtained through synthetic reactions . The benzofuran core is present in many biologically active natural products, making it a popular scaffold when designing drugs .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .


Molecular Structure Analysis

The molecular structure of “3-(4-Phenylbutanamido)benzofuran-2-carboxamide” is characterized by a benzofuran core with a phenylbutanamido group attached at the 3-position. The molecular weight of the compound is 322.364.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Phenylbutanamido)benzofuran-2-carboxamide” include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation process involves directing group cleavage and further diversification of the C3-arylated benzofuran products .

Future Directions

Benzofuran derivatives, including “3-(4-Phenylbutanamido)benzofuran-2-carboxamide”, have attracted considerable interest due to their wide range of biological and pharmacological activities . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests that future research may focus on developing new synthetic strategies and exploring the potential therapeutic applications of these compounds.

properties

IUPAC Name

3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-19(23)18-17(14-10-4-5-11-15(14)24-18)21-16(22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTFVPYAXXDSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenylbutanamido)benzofuran-2-carboxamide

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